2,2'-Bipyridine, 4-(4-bromophenyl)-
Description
Significance of Bipyridine Ligands in Modern Coordination Chemistry and Catalysis
2,2'-Bipyridine (B1663995) (bpy) and its derivatives are among the most widely utilized ligands in coordination and organometallic chemistry. researchgate.netnih.gov Their prominence stems from several key characteristics. Structurally, bipyridines are bidentate chelating ligands, meaning they can bind to a central metal ion through two of their nitrogen atoms. nih.govalfachemic.com This chelation results in the formation of stable, five-membered rings with the metal ion, a feature that enhances the thermodynamic stability of the resulting complexes compared to those with monodentate ligands like pyridine (B92270). nih.gov
The electronic properties of bipyridine ligands, characterized by intramolecular conjugated bonds, allow them to act as both electron donors and acceptors, facilitating stable complex formation with a wide array of metal ions. alfachemic.com These complexes are central to numerous applications:
Catalysis: Bipyridine-metal complexes are instrumental in catalyzing a variety of chemical reactions, including oxidation, carbonylation, and CO2 reduction. researchgate.netalfachemic.com The ability to functionalize the bipyridine backbone allows for the fine-tuning of the electronic and steric properties of the catalyst, influencing its activity and selectivity. researchgate.netelsevierpure.com For example, palladium complexes with bipyridine-derived ligands are effective catalysts for C-C bond-forming reactions like the Heck and Suzuki-Miyaura cross-coupling reactions. worktribe.com
Photochemistry and Luminescence: Ruthenium-bipyridine complexes, such as [Ru(bpy)3]2+, are famous for their photophysical properties and have been foundational in the study of light-driven reactions and energy transfer processes. nih.govwikipedia.org The ligands can absorb and transfer energy to the metal center, leading to applications in luminescent materials and dye-sensitized solar cells. alfachemic.comresearchgate.net
Supramolecular Chemistry: The rigid and planar structure of the bipyridine unit makes it an ideal building block for constructing large, well-defined supramolecular assemblies and metal-organic frameworks (MOFs). nih.govalfachemic.com These materials have potential applications in gas storage, molecular recognition, and as functional materials with unique optical or magnetic properties. alfachemic.com
Role of Halogenated Bipyridines as Precursors and Functional Building Blocks in Chemical Synthesis and Materials Science
The introduction of halogen atoms, such as bromine, onto the bipyridine framework significantly expands its synthetic utility, transforming it into a versatile building block. Halogenated bipyridines, including 4-bromo-2,2'-bipyridine (B89133) and 4,4'-dibromo-2,2'-bipyridine (B104092), serve as crucial intermediates for creating more complex molecular architectures. researchgate.netoakwoodchemical.com
The carbon-bromine bond is a key functional group that enables a variety of powerful cross-coupling reactions. researchgate.net This reactivity allows for the systematic modification of the bipyridine ligand, which is essential for developing materials with tailored properties.
Key applications of halogenated bipyridines include:
Precursors for Cross-Coupling Reactions: The bromine atom acts as a leaving group in palladium-catalyzed reactions like the Suzuki, Stille, and Sonogashira couplings. worktribe.comresearchgate.net This allows for the attachment of various aryl, heteroaryl, or alkynyl groups to the bipyridine core. This method is fundamental for synthesizing conjugated polymers and complex ligands for functional metal complexes. researchgate.net
Building Blocks for Functional Materials: By using di-halogenated bipyridines, chemists can construct extended π-conjugated systems and polymers. researchgate.net These materials are of great interest for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs), due to their electronic and photophysical properties. researchgate.netgoogle.com
Modification of Electronic Properties: The halogen substituent itself influences the electronic landscape of the bipyridine ligand. Halogens are electron-withdrawing groups, which can alter the redox potentials and photophysical characteristics of the corresponding metal complexes. mdpi.com This tuning is critical for applications ranging from catalysis to the design of photosensitizers. researchgate.netrsc.org
Halogen Bonding: The halogen atom can participate in noncovalent interactions known as halogen bonds, where it acts as an electrophilic region (a halogen bond donor). nih.govacs.org This interaction has become a powerful tool in crystal engineering for the design and synthesis of new solid-state materials with specific structures and properties. nih.gov
Overview of Key Academic Research Trajectories for 2,2'-Bipyridine, 4-(4-bromophenyl)-
The specific structure of 2,2'-Bipyridine, 4-(4-bromophenyl)- positions it as a highly valuable intermediate for several advanced research applications. The presence of the reactive bromine atom on the terminal phenyl ring offers a site for post-synthetic modification, while the bipyridine unit provides the essential coordinating and electronic properties.
Key Research Directions:
Synthesis of Complex Ligands and Conjugated Molecules: The primary research trajectory for this compound is its use as a building block in palladium-catalyzed cross-coupling reactions. Researchers can leverage the C-Br bond to introduce a wide variety of functional groups. For instance, a Suzuki coupling reaction could be used to link another aryl or heteroaryl group, extending the π-conjugation of the molecule. This is a key strategy for creating ligands that can enhance the photoluminescent properties of metal complexes or for building organic materials for electronic devices. researchgate.netgoogle.com
Development of Luminescent Materials: By coordinating 2,2'-Bipyridine, 4-(4-bromophenyl)- or its derivatives with metals like Ruthenium(II), Iridium(III), or Lanthanides (e.g., Europium), researchers can develop new phosphorescent materials. alfachemic.comresearchgate.netrsc.org The extended aromatic system provided by the 4-bromophenyl group can influence the energy levels of the resulting complex, potentially leading to tunable emission colors and improved quantum yields for applications in OLEDs and chemical sensors.
Catalyst Development: This compound can serve as a ligand for transition metal catalysts. After complexation with metals such as palladium, ruthenium, or nickel, the resulting organometallic compound can be investigated for its catalytic activity in various organic transformations. alfachemic.comworktribe.com The steric and electronic properties conferred by the 4-(4-bromophenyl) substituent can influence the efficiency and selectivity of the catalyst.
The table below summarizes the key reactive sites and potential transformations for this compound.
| Feature | Description | Potential Applications |
| 2,2'-Bipyridine Core | Bidentate N,N-chelating site | Formation of stable complexes with various transition metals (Ru, Pd, Ir, etc.). |
| 4-Phenyl Group | Extends the π-conjugated system of the ligand. | Modifies the photophysical properties (absorption/emission) of metal complexes. |
| Bromo- Substituent | Reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira). | Synthesis of larger conjugated systems, polymers, and multi-functional ligands. |
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)-2-pyridin-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2/c17-14-6-4-12(5-7-14)13-8-10-19-16(11-13)15-3-1-2-9-18-15/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDFBRNTVIGMBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464542 | |
| Record name | 2,2'-Bipyridine, 4-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225669-83-0 | |
| Record name | 2,2'-Bipyridine, 4-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,2 Bipyridine, 4 4 Bromophenyl and Its Derivatives
Direct Synthetic Routes to 2,2'-Bipyridine (B1663995), 4-(4-bromophenyl)-
The direct construction of the 4-(4-bromophenyl)-2,2'-bipyridine scaffold can be achieved through several established and modified synthetic protocols. These methods focus on assembling the bipyridine core with the bromophenyl substituent already in place.
Modified Krohnke Procedures
The Kröhnke pyridine (B92270) synthesis is a powerful method for forming pyridine rings, which can be adapted to create substituted bipyridines. This reaction classically involves the condensation of a 1-(2-oxoethyl)pyridinium salt with an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate (B1210297).
For the synthesis of 4-aryl-2,2'-bipyridines, a modification of this procedure is employed. A key intermediate, a pyridinium (B92312) salt bearing a protected enal, can be reacted in a one-pot deprotection/Kröhnke reaction to yield the desired bipyridine structure. nih.gov This methodology has been successfully applied in the multi-step synthesis of complex polypyridine architectures, such as cyclo-sexipyridine, demonstrating its utility in constructing intricate bipyridine-containing molecules. nih.govacs.org The general approach involves reacting 2-acetylpyridine (B122185) with 4-bromobenzaldehyde (B125591) to form an intermediate chalcone (B49325), which then undergoes cyclization. scispace.com
Table 1: Key Features of the Modified Krohnke Synthesis
| Feature | Description |
|---|---|
| Reactants | 2-Acetylpyridine, 4-Bromobenzaldehyde, N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide |
| Reagents | Ammonium acetate (serves as both base and nitrogen source for ring closure) |
| Key Intermediate | Azachalcone |
| Advantage | Versatile for creating highly substituted and complex polypyridine systems. |
Multi-step Synthetic Schemes
Multi-step syntheses often provide greater flexibility and control in constructing the 2,2'-Bipyridine, 4-(4-bromophenyl)- molecule. A common strategy involves the initial synthesis of a halogenated bipyridine, which is then functionalized using a cross-coupling reaction.
One prominent multi-step route involves the synthesis of 4-bromo-2,2'-bipyridine (B89133) as a key intermediate. This precursor can then be coupled with a (4-bromophenyl)boronic acid derivative via a Suzuki-Miyaura cross-coupling reaction. The synthesis of the related 4′-(4-bromophenyl)-2,2′:6′,2″-terpyridine has been achieved with high yields through a two-step aldol (B89426) condensation process, highlighting a robust method for introducing the bromophenyl group onto a polypyridine scaffold. scispace.com This approach first involves the isolation of an intermediate azachalcone, which is subsequently reacted to form the final product. scispace.com
Another important strategy relies on palladium-catalyzed cross-coupling reactions. For instance, 4-bromo-2,2'-bipyridine can be reacted with (4-bromophenyl)boronic acid using a palladium catalyst like Pd(PPh₃)₄ and a base such as Na₂CO₃ in a suitable solvent system. arkat-usa.org
Synthesis of Positional Isomers and Related Bromophenyl-Bipyridine Derivatives
The synthesis of positional isomers, where the bromophenyl group is attached at different positions on the bipyridine core, requires distinct synthetic strategies that direct the substitution to the desired carbon atom.
Synthesis of 5-(4-Bromophenyl)-2,2'-bipyridine (B70073) Derivatives
The synthesis of 5-(4-bromophenyl)-2,2'-bipyridine derivatives is commonly achieved through palladium-catalyzed cross-coupling reactions. A key precursor for this synthesis is 5-bromo-2,2'-bipyridine (B93308). This intermediate can be efficiently prepared on a multigram scale. nih.gov
The subsequent functionalization is typically performed using a Stille coupling reaction. nih.gov This involves reacting 5-bromo-2,2'-bipyridine with an organotin reagent, such as (4-bromophenyl)tributylstannane, in the presence of a palladium catalyst. Alternatively, a Suzuki-Miyaura coupling can be employed, reacting 5-bromo-2,2'-bipyridine with 4-bromophenylboronic acid. mdpi.com
Table 2: Typical Conditions for Suzuki Coupling to form 5-Aryl-bipyridines
| Component | Condition | Reference |
|---|---|---|
| Substrates | 5-(4-bromophenyl)-4,6-dichloropyrimidine, Arylboronic acid | mdpi.com |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | mdpi.com |
| Base | K₃PO₄ | mdpi.com |
| Solvent | 1,4-Dioxane (B91453)/H₂O | mdpi.com |
| Temperature | 70–80 °C | mdpi.com |
| Yield | Good to moderate | mdpi.com |
Synthesis of 6-(4-Bromophenyl)-2,2'-bipyridine Derivatives
For the synthesis of 6-(4-bromophenyl)-2,2'-bipyridine, the Negishi cross-coupling reaction is a particularly powerful and widely used method. orgsyn.orgorgsyn.org This reaction offers high yields and mild reaction conditions. orgsyn.org The general strategy involves the coupling of a 2-pyridylzinc halide with a halogen-substituted pyridine.
To synthesize the 6-(4-bromophenyl) isomer, one would typically start with 2-bromo-6-(4-bromophenyl)pyridine and couple it with a 2-pyridylzinc reagent. The pyridylzinc halide precursors are generated either through transmetallation from a pyridyllithium compound or by the direct reaction of a pyridyl halide with activated zinc. orgsyn.org The Negishi reaction demonstrates excellent tolerance for various functional groups, making it a versatile tool for synthesizing complex bipyridine derivatives. orgsyn.org
Advanced Coupling Strategies for Bipyridine Scaffolds
The construction of the C-C bond between the pyridine rings or between the bipyridine scaffold and the phenyl substituent heavily relies on advanced, metal-catalyzed cross-coupling reactions. These methods have become indispensable in modern organic synthesis for their efficiency and broad applicability. mdpi.comresearchgate.net
Suzuki-Miyaura Coupling: This is one of the most utilized methods for forming C(sp²)–C(sp²) bonds in bipyridine synthesis. mdpi.com It involves the reaction of a halo-pyridine (or halo-bipyridine) with a pyridyl- or aryl-boronic acid (or its ester) in the presence of a palladium catalyst and a base. mdpi.compreprints.org While highly effective, a common challenge is the coordination of the bipyridine product to the palladium center, which can decrease catalytic activity. researchgate.net To overcome this, various specialized ligands and catalyst systems have been developed. nih.govnih.gov
Stille Coupling: The Stille reaction couples an organotin compound with an sp²-hybridized organic halide. mdpi.compreprints.org For bipyridine synthesis, this typically involves reacting a stannylated pyridine with a bromopyridine in the presence of a palladium catalyst. mdpi.com This method is valuable for creating both symmetric and asymmetric bipyridines, although the toxicity of organotin reagents is a significant drawback. preprints.org
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. researchgate.netnih.gov It is highly effective for synthesizing bipyridines, offering mild conditions and high functional group tolerance. orgsyn.orgorgsyn.org The reaction of a pyridylzinc halide with a bromopyridine is a common route to asymmetrically substituted bipyridines. researchgate.net
Table 3: Comparison of Major Cross-Coupling Strategies for Bipyridine Synthesis
| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron | Low toxicity, commercial availability of reagents, stable reagents. | Can be sensitive to base; catalyst inhibition by product. |
| Stille | Organotin | Good functional group tolerance. | High toxicity of tin reagents, difficulty in removing tin byproducts. |
| Negishi | Organozinc | High reactivity, excellent functional group tolerance, mild conditions. | Reagents are sensitive to air and moisture. |
These advanced strategies, often employed in the final stages of a multi-step synthesis, provide the crucial bond-forming capability required to assemble the complex architecture of 2,2'-Bipyridine, 4-(4-bromophenyl)- and its various derivatives.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for creating biaryl systems. mdpi.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. mdpi.com For the synthesis of 4-(4-bromophenyl)-2,2'-bipyridine, a common strategy involves the coupling of a pre-formed bipyridine scaffold, such as 4-bromo-2,2'-bipyridine, with (4-bromophenyl)boronic acid.
The general catalytic cycle proceeds through three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions, such as protodeboronation. mdpi.com While 2-pyridylboronic acid derivatives were historically known for their poor stability, the development of stabilized versions, such as N-phenyldiethanolamine esters or triolborate salts, has made the Suzuki-Miyaura reaction a highly efficient route for 2,2'-bipyridine synthesis. researchgate.netpreprints.org
A representative synthesis would involve reacting 4-chloro-2,2'-bipyridine (B64597) with (4-bromophenyl)boronic acid in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium carbonate or potassium phosphate (B84403) in a suitable solvent like 1,4-dioxane or toluene, often with the addition of water. mdpi.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Source(s) |
| Aryl Halide | 4-Chloro-2,2'-bipyridine | mdpi.com |
| Boronic Acid | (4-bromophenyl)boronic acid | mdpi.com |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | mdpi.com |
| Base | K₃PO₄ | mdpi.com |
| Solvent | 1,4-Dioxane / H₂O | mdpi.com |
| Temperature | 70–80 °C | mdpi.com |
Stille Cross-Coupling Reactions
The Stille cross-coupling reaction provides another robust palladium-catalyzed method for C-C bond formation, utilizing an organotin reagent (organostannane) as the coupling partner for an organohalide. researchgate.net This method is known for its tolerance of a wide variety of functional groups. researchgate.net The synthesis of 4-(4-bromophenyl)-2,2'-bipyridine via Stille coupling can be envisioned through two primary pathways: the reaction of 4-bromo-2,2'-bipyridine with an organostannane like (4-bromophenyl)trimethylstannane, or the coupling of a stannylated bipyridine, such as 4-(tributylstannyl)-2,2'-bipyridine, with 1-bromo-4-iodobenzene (B50087) or 1,4-dibromobenzene.
Stille-type procedures have been successfully employed to synthesize a variety of functionalized 2,2'-bipyridines and more complex oligopyridines in high yields and on multigram scales. preprints.orgnih.govacs.org A significant drawback, however, is the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the reaction mixture. researchgate.net The reaction mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation (with the organotin compound), and reductive elimination steps.
Table 2: Postulated Reactants for Stille Cross-Coupling
| Reactant 1 | Reactant 2 | Catalyst System | Source(s) |
| 4-Bromo-2,2'-bipyridine | (4-bromophenyl)tributylstannane | Pd(PPh₃)₄ / Toluene | preprints.orgresearchgate.net |
| 4-(Tributylstannyl)-2,2'-bipyridine | 1,4-Dibromobenzene | PdCl₂(PPh₃)₂ / DMF | preprints.orgresearchgate.net |
Kröhnke Reaction and Condensation Approaches
The Kröhnke pyridine synthesis is a classic method for forming substituted pyridines. It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate. The reaction proceeds via a Michael addition followed by a series of cyclization and dehydration steps to form the pyridine ring.
For the synthesis of 4-(4-bromophenyl)-2,2'-bipyridine, the key starting materials would be a pyridinium salt derived from 2-acetylpyridine, such as 1-(2-oxo-2-(pyridin-2-yl)ethyl)pyridinium iodide, and a chalcone derivative, specifically 1-(4-bromophenyl)-3-phenylprop-2-en-1-one. The ammonium acetate serves as the nitrogen source for the newly formed pyridine ring. This methodology has been applied to the synthesis of complex polypyridine structures like sexipyridines, demonstrating its utility in building up extended bipyridine systems. nih.govacs.orgresearchgate.net
Table 3: Key Components for Kröhnke Pyridine Synthesis
| Component | Chemical Name | Role | Source(s) |
| Pyridinium Salt | 1-(2-Oxo-2-(pyridin-2-yl)ethyl)pyridinium iodide | Forms part of the bipyridine backbone | researchgate.net |
| Unsaturated Carbonyl | 1-(4-Bromophenyl)-3-phenylprop-2-en-1-one | Provides the C4-aryl substituent and other ring atoms | researchgate.net |
| Nitrogen Source | Ammonium acetate | Completes the pyridine ring | researchgate.net |
1,2,4-Triazine (B1199460) Methodology in Bipyridine Synthesis
A versatile and powerful strategy for constructing substituted pyridine rings involves the use of 1,2,4-triazines as precursors. organic-chemistry.org The Boger pyridine synthesis, a type of inverse-electron-demand Diels-Alder reaction, transforms a 1,2,4-triazine into a pyridine by reacting it with an electron-rich dienophile, such as an enamine. wikipedia.orgyoutube.com The initial cycloaddition is followed by the extrusion of a dinitrogen molecule (N₂) and subsequent aromatization to yield the pyridine ring. wikipedia.org
To synthesize 4-(4-bromophenyl)-2,2'-bipyridine using this approach, one could start with a precursor like 3-(pyridin-2-yl)-1,2,4-triazine. This intermediate is then reacted with an enamine generated in situ from a ketone bearing the desired substituent. For instance, the enamine of 1-(4-bromophenyl)ethan-1-one (generated using an amine like pyrrolidine) would react with the triazine to introduce the 4-bromophenyl group at the desired position on the newly formed pyridine ring of the bipyridine system. urfu.rumathnet.ru This methodology is particularly advantageous as it allows for the synthesis of pyridines that may be difficult to obtain through other methods. wikipedia.orgresearchgate.net
Table 4: General Scheme for the 1,2,4-Triazine Methodology
| Step | Description | Key Reagents | Source(s) |
| 1 | Formation of 1,2,4-triazine precursor | e.g., 3-(Pyridin-2-yl)-1,2,4-triazine | urfu.runih.gov |
| 2 | In situ generation of enamine | 1-(4-Bromophenyl)ethan-1-one, Pyrrolidine | wikipedia.org |
| 3 | Diels-Alder Cycloaddition | Heat or high pressure | wikipedia.orgmathnet.ru |
| 4 | N₂ Extrusion & Aromatization | Spontaneous upon cycloaddition | wikipedia.org |
Coordination Chemistry of 2,2 Bipyridine, 4 4 Bromophenyl
Ligand Characteristics and Binding Modes
The coordination chemistry of BPBP is primarily dictated by the two nitrogen atoms of the bipyridine core, which can donate their lone pair of electrons to a metal center. The presence of the 4-bromophenyl substituent can modulate the ligand's electronic properties, which in turn affects the stability and properties of the resulting metal complexes.
In its most common coordination mode, 2,2'-Bipyridine (B1663995), 4-(4-bromophenyl)- acts as a bidentate ligand, coordinating to a metal center through the two nitrogen atoms of the pyridine (B92270) rings. libretexts.org This forms a stable five-membered chelate ring. This bidentate nature is a hallmark of 2,2'-bipyridine and its derivatives, leading to the formation of a wide array of metal complexes. libretexts.org
For instance, in copper(I) complexes, BPBP coordinates in a bidentate fashion. Depending on the steric bulk of other ligands present, the copper(I) center can adopt different coordination geometries. With a bulky phosphine (B1218219) ligand like tricyclohexylphosphine (B42057), a distorted trigonal three-coordinate complex is formed. nih.gov In the presence of two triphenylphosphine (B44618) ligands, a four-coordinate, distorted tetrahedral geometry is observed. nih.gov
Similarly, in iron(II) and cobalt(II) complexes where the ligand is not further functionalized, BPBP acts as a bidentate ligand. researchgate.net In these octahedral complexes, three BPBP ligands coordinate to a single metal ion, resulting in a 1:3 metal-to-ligand stoichiometry. researchgate.net
Ruthenium(II) also forms octahedral complexes with BPBP, where the ligand exhibits bidentate coordination. nih.gov
While BPBP itself typically acts as a bidentate ligand, its functionalized derivatives can exhibit tridentate coordination. This change in binding mode is achieved by introducing an additional coordinating group onto the bipyridine framework.
A notable example is the functionalization of BPBP to introduce a carboxylic acid group, resulting in 4-(4-bromophenyl)-[2,2′-bipyridine]-6-carboxylic acid. In its complexes with iron(II) and cobalt(II), this derivative acts as a tridentate ligand. researchgate.net The metal center is coordinated by the two pyridine nitrogen atoms and one oxygen atom from the carboxylic group. researchgate.net This results in the formation of octahedral complexes with a 1:2 metal-to-ligand stoichiometry. researchgate.net
Another example involves the synthesis of a bis-tridentate ligand, 2,2'-bipyridine-3,3'-[2-pyridinecarboxamide], derived from a bipyridine backbone. nih.gov In its copper(II) complexes, this ligand coordinates through one amido and two pyridine nitrogen donor atoms, demonstrating tridentate binding on each side of the bipyridine core. nih.gov
Formation and Stoichiometry of Metal Complexes
The formation of metal complexes with 2,2'-Bipyridine, 4-(4-bromophenyl)- and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the resulting complexes is influenced by the coordination mode of the ligand and the preferred coordination number of the metal ion.
Copper(I) readily forms complexes with 2,2'-Bipyridine, 4-(4-bromophenyl)-. The stoichiometry of these complexes depends on the other ligands present in the coordination sphere.
[Cu(BPBP)(PCy₃)]BF₄ : A 1:1:1 complex is formed between copper(I), BPBP, and the bulky phosphine ligand tricyclohexylphosphine (PCy₃). The resulting cation has a distorted trigonal planar geometry. nih.gov
[Cu(BPBP)(PPh₃)₂]BF₄ : In the presence of two triphenylphosphine (PPh₃) ligands, a 1:1:2 complex is formed. The copper(I) center in this complex exhibits a distorted tetrahedral geometry. nih.gov
The synthesis of these complexes typically involves stirring the ligand with a copper(I) salt, such as [Cu(CH₃CN)₄]BF₄, followed by the addition of the phosphine ligand. nih.gov
| Complex | Stoichiometry (Cu:BPBP:Other Ligand) | Coordination Geometry |
|---|---|---|
| [Cu(BPBP)(PCy₃)]BF₄ | 1:1:1 | Distorted Trigonal Planar |
| [Cu(BPBP)(PPh₃)₂]BF₄ | 1:1:2 | Distorted Tetrahedral |
Both iron(II) and cobalt(II) form octahedral complexes with BPBP and its functionalized derivatives.
With BPBP (bidentate) : When BPBP acts as a bidentate ligand, it forms complexes with a 1:3 metal-to-ligand ratio, formulated as [M(BPBP)₃]²⁺. These complexes possess an octahedral structure. researchgate.net
With 4-(4-bromophenyl)-[2,2′-bipyridine]-6-carboxylic acid (tridentate) : When this functionalized ligand is used, it binds in a tridentate manner, leading to the formation of neutral, octahedral complexes with a 1:2 metal-to-ligand stoichiometry, [M(L)₂]. researchgate.net
The synthesis of these complexes involves reacting the ligand with the corresponding metal(II) salt. researchgate.net
| Ligand | Binding Mode | Metal-to-Ligand Stoichiometry | Complex Formula | Coordination Geometry |
|---|---|---|---|---|
| BPBP | Bidentate | 1:3 | [M(BPBP)₃]²⁺ | Octahedral |
| 4-(4-bromophenyl)-[2,2′-bipyridine]-6-carboxylic acid | Tridentate | 1:2 | [M(L)₂] | Octahedral |
Ruthenium(II) forms stable, octahedral complexes with bipyridine-based ligands. With BPBP, it is expected to form tris-bidentate complexes with the general formula [Ru(BPBP)₃]²⁺. More commonly reported are heteroleptic complexes where BPBP is one of multiple bipyridine-type ligands. For example, complexes of the type [Ru(bpy)₂(BPBP)]²⁺ (where bpy is 2,2'-bipyridine) can be synthesized. These complexes are of interest for their photophysical and electrochemical properties. nih.govrsc.org
The synthesis of such ruthenium complexes typically involves the reaction of a precursor like [Ru(bpy)₂Cl₂] with the BPBP ligand. nih.gov
| Complex Type | Metal-to-Ligand Stoichiometry | Coordination Geometry |
|---|---|---|
| Homoleptic [Ru(BPBP)₃]²⁺ | 1:3 | Octahedral |
| Heteroleptic [Ru(bpy)₂(BPBP)]²⁺ | 1:2:1 (Ru:bpy:BPBP) | Octahedral |
Lanthanide(III) Complexes
Other Transition Metal Systems
The ligand 2,2'-Bipyridine, 4-(4-bromophenyl)- (BPBP) has been successfully used to synthesize complexes with several transition metals. In studies involving Ruthenium(II), Iron(II), and Cobalt(II), BPBP functions as a bidentate ligand, coordinating to the metal center through its two pyridine nitrogen atoms. researchgate.net
Characterization of these complexes has shown that they consistently form with a metal-to-ligand stoichiometry of 1:3. researchgate.net This indicates that three molecules of the BPBP ligand coordinate to a single central metal ion. The resulting coordination geometry for these [M(BPBP)₃]ⁿ⁺ type complexes is octahedral, exhibiting C₃ symmetry. researchgate.net
Table 1: Summary of Transition Metal Complex Characteristics with BPBP
| Metal Ion | Ligand Role | Metal:Ligand Ratio | Deduced Geometry |
|---|---|---|---|
| Ruthenium(II) | Bidentate | 1:3 | Octahedral |
| Iron(II) | Bidentate | 1:3 | Octahedral |
| Cobalt(II) | Bidentate | 1:3 | Octahedral |
Data sourced from characterization studies. researchgate.net
Structural Elucidation of Coordination Compounds
The precise determination of the three-dimensional arrangement of atoms in a coordination compound through methods like single-crystal X-ray diffraction is fundamental to understanding its chemical and physical properties.
X-ray Crystallographic Analysis of Complex Geometries
Despite the successful synthesis and characterization of transition metal complexes with 2,2'-Bipyridine, 4-(4-bromophenyl)-, detailed single-crystal X-ray diffraction data for these specific compounds are not available in the reviewed literature. While the synthesis of Fe(II) and Co(II) complexes has been reported, their characterization was conducted using spectral and analytical techniques that suggest an octahedral geometry, but a definitive structural analysis via X-ray crystallography has not been published. researchgate.net Therefore, a detailed description of the precise complex geometries based on crystallographic evidence cannot be provided at this time.
Analysis of Coordination Angles and Bond Distances within Coordination Spheres
A quantitative analysis of coordination angles and bond distances is contingent upon the availability of X-ray crystallographic data. As no such data has been found for complexes of 2,2'-Bipyridine, 4-(4-bromophenyl)-, a specific discussion and tabulation of bond lengths (e.g., Metal-Nitrogen) and bond angles (e.g., N-Metal-N) for the coordination sphere of its complexes is not possible.
Conformational Analysis of Ligand Dihedral Angles in Complexes
The dihedral angle between the two pyridine rings of a 2,2'-bipyridine ligand is a key conformational parameter that is influenced by coordination to a metal center. This analysis requires precise structural data from X-ray crystallography. In the absence of such data for complexes of 2,2'-Bipyridine, 4-(4-bromophenyl)-, a specific conformational analysis of the ligand's dihedral angles upon complexation cannot be performed.
Intermolecular Interactions in Solid-State Structures
The study of intermolecular interactions, such as π-π stacking, hydrogen bonding, or halogen bonding, is critical for understanding the solid-state packing of coordination compounds. This analysis relies on detailed crystal structure information. Since no solid-state structural data for complexes of 2,2'-Bipyridine, 4-(4-bromophenyl)- were found in the surveyed literature, an analysis of their intermolecular interactions cannot be presented.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation/Formula |
|---|---|
| 2,2'-Bipyridine, 4-(4-bromophenyl)- | BPBP |
| 4-(4-bromophenyl)-[2,2′-bipyridine]-6-carboxylic acid | - |
| Ruthenium(II) | Ru(II) |
| Iron(II) | Fe(II) |
Functionalization and Advanced Molecular Architectures Incorporating 2,2 Bipyridine, 4 4 Bromophenyl
Strategies for Further Functionalization of the Bromophenyl Moiety
The bromine atom on the phenyl ring of 4-(4-bromophenyl)-2,2'-bipyridine serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. This functionalization is crucial for extending the π-conjugation of the ligand, which in turn influences the electronic and photophysical properties of its corresponding metal complexes.
One of the most widely employed methods for functionalizing the bromophenyl group is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling the aryl bromide with a variety of organoboron compounds. For instance, reaction with phenylboronic acid can be used to synthesize 4,4'-diphenyl-2,2'-bipyridine. Similarly, coupling with 2,2'-bipyridine-4-boronic acid can yield more complex ligand systems. arkat-usa.org
The Stille coupling reaction provides another powerful tool for C-C bond formation, utilizing organotin reagents. This method has been successfully used to synthesize a variety of functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines. researchgate.net While effective, the toxicity of organotin compounds is a significant drawback of this approach. mdpi.com
The Negishi coupling , which employs organozinc reagents, offers a less toxic alternative to the Stille coupling for the synthesis of bipyridine derivatives. researchgate.netmdpi.com
Other notable functionalization strategies include the introduction of ferrocenyl groups. For example, 4-(ferrocenylethynyl)-2,2'-bipyridine and 4-ferrocenyl-2,2'-bipyridine have been synthesized, demonstrating the potential to incorporate redox-active metal centers directly onto the ligand framework. researchgate.net
Derivatization of the Bipyridine Core
The bipyridine core of 4-(4-bromophenyl)-2,2'-bipyridine offers multiple sites for derivatization, allowing for the modulation of its coordinating properties and the introduction of additional functionalities.
A common strategy involves the oxidation of the bipyridine nitrogen atoms to form N-oxides. This modification alters the electronic properties of the pyridine (B92270) rings and can facilitate further reactions. For example, 2,2'-bipyridine (B1663995) can be oxidized to 2,2'-bipyridyl-1-oxide, which can then undergo nitration and subsequent substitution of the nitro group with a bromine atom. researchgate.net This N-oxidation strategy has also been employed to desymmetrize 4,4'-bipyridine (B149096) derivatives, enabling selective functionalization at different positions. cnr.it
The introduction of various substituents onto the bipyridine rings is another key derivatization strategy. Alkyl groups can be introduced to enhance the solubility of the resulting ligands and their metal complexes in organic solvents. nih.govwikipedia.org For example, 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) is a commonly used ligand with improved solubility characteristics. nih.gov The introduction of electron-withdrawing groups, such as cyano groups, can significantly alter the electronic properties of the ligand. For instance, the cyano groups in 4,4'-dicyano-2,2'-bipyridine (B1599614) lower the energy of the lowest unoccupied molecular orbital (LUMO), which is advantageous for tuning the photophysical properties of metal complexes.
Design and Synthesis of Bridging Ligands for Multi-metallic Systems
The 4-(4-bromophenyl)-2,2'-bipyridine framework is an excellent building block for the design of bridging ligands capable of coordinating to multiple metal centers. These ligands are essential for the construction of polynuclear metal complexes and coordination polymers with interesting photophysical, electronic, and catalytic properties.
A prominent example is the synthesis of a ditopic bipyridine-terpyridine bridging ligand, 4′-{4-[(2,2′-bipyridin)-4-yl]-phenyl}-2,2′:6′-2′′-terpyridine. This ligand was synthesized via a Suzuki cross-coupling reaction between 4'-(4-bromophenyl)-2,2':6',2''-terpyridine and 2,2'-bipyridyl-4-boronic acid. arkat-usa.org This modular approach allows for the creation of ligands with distinct coordination pockets, enabling the selective complexation of different metal ions.
The synthesis of such bridging ligands often relies on palladium-catalyzed cross-coupling reactions, which have proven to be highly efficient for connecting different heterocyclic units. arkat-usa.orgresearchgate.net The choice of reaction conditions and catalysts is crucial for achieving high yields and avoiding the formation of undesired byproducts. scispace.com
Incorporation into Polymeric and Oligomeric Structures
The rigid and linear nature of 4-(4-bromophenyl)-2,2'-bipyridine and its derivatives makes them ideal candidates for incorporation into polymeric and oligomeric structures. These materials can exhibit unique properties arising from the extended π-conjugation and the regular arrangement of the bipyridine units.
Palladium-catalyzed cross-coupling reactions are a key method for the synthesis of 2,2'-bipyridine-based conjugated polymers. For instance, the reaction of 4,4'-dibromo-2,2'-bipyridine (B104092) with substituted phenyldiacetylenes yields polymers with a helical conformation and high fluorescence quantum yields. researchgate.net The solubility of these polymers can be controlled by the introduction of long alkyl side chains. researchgate.net
Coordination polymers can also be formed through the self-assembly of bipyridine-based ligands with metal ions. 4,4'-Bipyridine is a classic example of a linear bridging ligand used to construct one-dimensional, two-dimensional, and three-dimensional coordination polymers. mdpi.comnih.gov The introduction of functional groups on the bipyridine backbone can influence the resulting supramolecular structure and properties of the coordination polymer. nih.gov
Furthermore, bipyridine-containing diamine monomers can be used to synthesize polyimides. These high-performance polymers exhibit excellent thermal stability, solubility in organic solvents, and hydrophobicity. mdpi.com
Ligand Design for Tailored Metal Complex Properties
The ability to systematically modify the structure of 4-(4-bromophenyl)-2,2'-bipyridine allows for the rational design of ligands that can tailor the properties of their corresponding metal complexes. By tuning the electronic and steric properties of the ligand, it is possible to control the photophysical, electrochemical, and catalytic behavior of the resulting metal complexes.
For example, the introduction of electron-withdrawing or electron-donating groups on the bipyridine or phenyl rings can modulate the energy of the metal-to-ligand charge transfer (MLCT) transitions in ruthenium(II) and other transition metal complexes. wikipedia.org This, in turn, affects their luminescence and photocatalytic properties. The synthesis of 2,2'-bipyridine-4,4'-disulphonic acid and its ruthenium(II) complexes is an example of how functionalization can be used to tune excited-state properties. rsc.org
The steric bulk of the substituents on the ligand can also play a crucial role. For instance, the introduction of bulky groups, such as in 4,4'-di-tert-butyl-2,2'-bipyridine, can influence the coordination geometry around the metal center and protect it from deactivating interactions. nih.gov The use of an insulated π-conjugated 2,2'-bipyridine with a rotaxane structure has been shown to enhance the photoproperties of iridium and nickel complexes due to a combination of π-extension and remote steric effects. rsc.org
Furthermore, the selective functionalization of terpyridine ligands, such as 4'-(4-bromophenyl)-2,2':6',2"-terpyridine, with various substituents allows for the expansion of bis(terpyridine) metal connectivity, leading to new materials with tailored properties. nih.gov
Spectroscopic and Photophysical Investigations of 2,2 Bipyridine, 4 4 Bromophenyl and Its Complexes
Electronic Absorption Properties and Metal-to-Ligand Charge Transfer (MLCT) Bands
No specific data on the electronic absorption maxima (λmax) or molar absorptivity (ε) for 2,2'-Bipyridine (B1663995), 4-(4-bromophenyl)- or its metal complexes were found. The characterization of its ligand-centered (π→π*) transitions and the Metal-to-Ligand Charge Transfer (MLCT) bands that would arise upon coordination to a metal center remains to be reported.
Luminescence and Fluorescence Emission Characteristics
Detailed experimental data regarding the luminescence and fluorescence of 2,2'-Bipyridine, 4-(4-bromophenyl)- and its complexes are absent from the reviewed literature.
Photoinduced Energy Transfer Processes in Multi-Chromophoric Systems
There are no available studies that incorporate 2,2'-Bipyridine, 4-(4-bromophenyl)- into multi-chromophoric systems, and thus no data exist on its role in photoinduced energy transfer processes within such assemblies.
Excited State Dynamics and Non-Radiative Relaxation Processes
Information on the excited-state dynamics, including excited-state lifetimes (τ) and rate constants for radiative and non-radiative decay for 2,2'-Bipyridine, 4-(4-bromophenyl)- and its complexes, has not been reported.
The absence of specific data for 2,2'-Bipyridine, 4-(4-bromophenyl)- highlights a clear opportunity for new research. Such studies would be valuable to the scientific community, contributing to a more comprehensive understanding of how halogenated phenyl substituents at the 4-position of the bipyridine core influence the ground- and excited-state properties of these important ligands and their corresponding metal complexes.
Influence of Ligand Modification and Metal Center on Photophysical Output
The photophysical properties of transition metal complexes, such as their absorption and emission wavelengths, quantum yields, and excited-state lifetimes, are intricately linked to the nature of both the ligands and the central metal ion. Modifications to the ligand structure and changing the metal can profoundly alter the energies of the frontier molecular orbitals, influencing the pathways of electronic excitation and deactivation.
The Role of Ligand Substitution
The electronic character of substituents on the bipyridine ligand is a powerful tool for tuning the photophysical output. Substituents can be broadly categorized as electron-donating or electron-withdrawing, or as extending the π-conjugation of the ligand.
Electron-Withdrawing and Donating Groups: Attaching electron-withdrawing groups, such as cyano (-CN) or sulfonate (-SO₃H), to the bipyridine scaffold generally lowers the energy of the ligand's π* orbitals. nih.govrsc.org In complexes like those of Ruthenium(II), this often leads to a stabilization of the metal-to-ligand charge transfer (MLCT) excited state. nih.gov This stabilization can result in a red-shift of the emission and, in some cases, an increase in the luminescence quantum yield and excited-state lifetime by widening the energy gap to non-radiative deactivating metal-centered (MC) states. nih.gov For instance, a series of Ruthenium(II) complexes with cyano-substituted bipyridines, [Ru(bpy)₃₋ₙ(CN-Me-bpy)ₙ]²⁺, demonstrated exceptionally long lifetimes and high quantum yields as the number of cyano-functionalized ligands increased. nih.gov Conversely, electron-donating groups, like methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂), raise the energy of the π* orbitals, which can blue-shift the emission. rsc.org
Extension of π-Conjugation: Extending the π-system of the bipyridine ligand, for example by adding phenyl or styryl groups, typically leads to a red-shift in both the absorption and emission spectra. rsc.org This is due to a lowering of the HOMO-LUMO gap of the ligand. In some Iridium(III) complexes with π-conjugated bipyridine ligands, this extension can lead to the complexes being non-emissive at room temperature, potentially due to the introduction of efficient non-radiative decay pathways. rsc.org However, in other systems, such as those with insulated π-conjugated bipyridines, this extension can enhance luminescence by mitigating intermolecular interactions that often cause quenching.
Heavy Atom Effects: The bromine atom in the 4-(4-bromophenyl) substituent can introduce a "heavy atom effect." This effect can enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet state. This can lead to more efficient phosphorescence and potentially shorter excited-state lifetimes.
The table below summarizes the effect of different ligand modifications on the photophysical properties of selected Ruthenium(II) and Rhenium(I) complexes.
| Complex | Ligand Modification | Emission Max (nm) | Lifetime (µs) | Quantum Yield (%) | Reference |
| [Ru(bpy)₂(CN-Me-bpy)]²⁺ | Electron-withdrawing (-CN) | - | 1.6 | 13 | nih.gov |
| [Ru(bpy)(CN-Me-bpy)₂]²⁺ | Electron-withdrawing (-CN) | - | 2.6 | 27 | nih.gov |
| [Ru(CN-Me-bpy)₃]²⁺ | Electron-withdrawing (-CN) | - | 3.5 | 40 | nih.gov |
| [Re(CO)₃(bpy)Cl] | Unsubstituted bpy | - | 3.17 | - | krackeler.com |
| [Re(CO)₃(Bn-pyta)]Cl | Pyridyl-triazole (electron-rich analogue) | - | 8.90 | - | krackeler.com |
| Re-1 (Coumarin-fused phenanthroline) | Extended π-conjugation | - | 86.0 | - | rsc.org |
| Re-2 (Naphthyl-fused phenanthroline) | Extended π-conjugation | - | 64.0 | - | rsc.org |
Note: bpy = 2,2'-bipyridine; CN-Me-bpy = 4,4'-dicyano-5,5'-dimethyl-2,2'-bipyridine; Bn-pyta = 1-benzyl-4-(2-pyridyl)-1,2,3-triazole. Data for emission maxima were not provided in all cited sources.
The Influence of the Metal Center
The choice of the central metal ion is a critical determinant of the photophysical properties of a complex. Different metals possess distinct d-orbital energies, spin-orbit coupling constants, and preferred coordination geometries, all of which have a profound impact on the resulting electronic structure and excited-state dynamics.
Ruthenium(II): Ruthenium(II) polypyridyl complexes, particularly [Ru(bpy)₃]²⁺ and its derivatives, are among the most studied classes of photosensitizers. They typically exhibit strong MLCT absorption in the visible region and display room-temperature phosphorescence with microsecond lifetimes. escholarship.org Their photophysical properties are highly tunable through ligand substitution. rsc.org
Iridium(III): Iridium(III) complexes are renowned for their high phosphorescence quantum yields, a consequence of the very strong spin-orbit coupling induced by the heavy iridium atom. unimi.it This facilitates efficient intersystem crossing to the triplet state. Cyclometalated Iridium(III) complexes, in particular, often exhibit long excited-state lifetimes and tunable emission colors, making them excellent candidates for OLEDs and photocatalysis. krackeler.comunimi.itamericanelements.com
Rhenium(I): Rhenium(I) tricarbonyl complexes with diimine ligands, such as [Re(bpy)(CO)₃Cl], are also well-known for their luminescent properties, which are typically derived from an MLCT excited state. nih.gov The photophysics of these complexes can be significantly altered by modifying the diimine ligand. For example, using an electron-rich pyridyl-triazole ligand in place of bipyridine can lead to a blue-shift in absorption and a longer luminescence lifetime. krackeler.com
Platinum(II): Square-planar Platinum(II) complexes with bipyridine ligands often exhibit luminescence that is highly sensitive to their environment. rsc.org In the solid state, they can form intermolecular interactions (e.g., Pt-Pt or π-π stacking), which can lead to the formation of excimers or aggregates, resulting in new, red-shifted emission bands. rsc.orgnih.gov The emission color can thus be controlled by manipulating these intermolecular interactions through crystal engineering. rsc.org
Copper(I): Copper(I) complexes with diimine ligands have garnered significant attention for their rich photophysical properties. nih.gov They can exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to high emission efficiencies. The coordination geometry of Copper(I) is flexible, and its complexes can be highly emissive, making them a cost-effective alternative to heavier metal complexes. nih.gov A Copper(I) complex incorporating a 6-(4-bromophenyl)-2,2'-bipyridine ligand has been synthesized and structurally characterized, highlighting the relevance of this ligand family in the field. nih.gov
The following table presents photophysical data for various Iridium(III) and Platinum(II) complexes, illustrating the influence of the metal and ligand environment.
| Complex | Metal Center | Emission Max (nm) (Solution) | Emission Max (nm) (Solid) | Quantum Yield (Solid) (%) | Reference |
| Ir(ppy)₂(BPE) | Iridium(III) | 485, 510 | 495, 525 | - | nih.gov |
| Ir(ppy)₂(TPP) | Iridium(III) | 485, 510 | - | - | nih.gov |
| [Pt(dfppy)Cl{C(NHXyl)(NHPr)}] | Platinum(II) | 510 | 510 | 0.28 | rsc.org |
| [Pt(pq)Cl{C(NHXyl)(NHPr)}] | Platinum(II) | 583 | 583 | 0.11 | rsc.org |
| [{Pt(bpy)}₂(μ-L-tart)] | Platinum(II) | - | 600, 700 | - | rsc.org |
Note: ppy = 2-phenylpyridine; BPE = bis(2-(diphenylphosphanyl)phenyl) ether; TPP = triphenylphosphane; dfppy = 2-(2,6-difluorophenyl)pyridine; pq = phenylquinoline; Xyl = xylyl; Pr = propyl; bpy = 2,2'-bipyridine; tart = tartrate. Data were not available for all parameters in all cited sources.
Electrochemical Properties of 2,2 Bipyridine, 4 4 Bromophenyl and Its Metal Complexes
Redox Behavior and Potentials
The redox behavior of metal complexes containing substituted bipyridine ligands is largely dictated by the nature of the substituent. In complexes of 2,2'-bipyridine (B1663995), 4-(4-bromophenyl)-, both metal-centered and ligand-centered redox processes can be observed. The electron-withdrawing or -donating nature of the substituent on the bipyridine ring can fine-tune the redox potentials of the resulting metal complexes. nih.gov
For instance, in ruthenium(II) complexes, the Ru(II)/Ru(III) oxidation potential is sensitive to the electronic properties of the bipyridine ligands. rsc.org Electron-donating groups on the bipyridine ligand make the oxidation of the metal center easier (less positive potential), while electron-withdrawing groups make it more difficult (more positive potential). nih.govrsc.org The 4-(4-bromophenyl) group is generally considered to be weakly electron-withdrawing, which would be expected to shift the Ru(II)/Ru(III) potential to more positive values compared to unsubstituted bipyridine complexes.
Similarly, ligand-based reductions are also influenced by substituents. The reduction potentials of the bipyridine ligands are shifted to less negative values by electron-withdrawing groups. Therefore, in a complex with 2,2'-bipyridine, 4-(4-bromophenyl)-, the first reduction is expected to be localized on this ligand.
The redox potentials of various metal complexes with substituted bipyridine ligands have been studied. For example, the redox potentials of ruthenium(II) tris-chelate complexes containing ligands like 2,2'-bipyrazine, 2,2'-bipyridine, and 2,2'-bipyrimidine (B1330215) have been reported. osti.gov Studies on homoleptic bis-terpyridine complexes have also shown a correlation between the redox potentials of both metal- and ligand-centered events and the Hammett parameter of the substituents. nih.gov
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a powerful technique used to investigate the redox properties of chemical species. researchgate.netiieta.org It provides information about the potentials of redox events and the stability of the electrochemically generated species. researchgate.net In the context of 2,2'-bipyridine, 4-(4-bromophenyl)- and its metal complexes, CV studies reveal the reversibility of electron transfer processes and can help identify the location of the redox event (metal or ligand).
For many transition metal complexes with bipyridine ligands, both metal-centered and ligand-centered electrochemical reactions are observed as reversible one-electron processes in their cyclic voltammograms. researchgate.netiieta.org For example, silicon(IV) complexes with polypyridine ligands exhibit multiple stable oxidation states with chemically reversible one-electron reductions. nih.gov
CV studies of ruthenium(II) polypyridine complexes often show a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple. nih.govresearchgate.net The peak separation (ΔEp) for a reversible one-electron process is typically around 59 mV at room temperature. Deviations from this value can indicate quasi-reversible or irreversible processes. The scan rate dependence of the peak currents in CV can be used to determine if the redox species is solution-based or surface-adsorbed, following the Randles-Ševčík equation for the former. nih.gov
In a typical CV of a ruthenium complex with 2,2'-bipyridine, 4-(4-bromophenyl)-, one would expect to observe an oxidation wave at positive potentials corresponding to the Ru(II)/Ru(III) couple and one or more reduction waves at negative potentials corresponding to the sequential reduction of the bipyridine ligands. The exact potentials of these waves would be influenced by the 4-(4-bromophenyl) substituent.
Ligand-Based Redox Processes
In metal complexes of 2,2'-bipyridine, 4-(4-bromophenyl)-, the bipyridine ligand itself is redox-active. The π-system of the bipyridine can accept electrons, leading to the formation of radical anions and dianions. These ligand-based redox processes are typically observed at negative potentials in cyclic voltammetry experiments.
The presence of the 4-(4-bromophenyl) substituent influences the energy of the lowest unoccupied molecular orbital (LUMO) of the bipyridine ligand. As the bromophenyl group is weakly electron-withdrawing, it is expected to lower the LUMO energy, making the ligand easier to reduce compared to unsubstituted bipyridine. Consequently, the reduction potentials for the [complex]/[complex]⁻ and [complex]⁻/[complex]²⁻ couples are shifted to less negative values.
In heteroleptic complexes, where different bipyridine ligands are present, the first reduction will occur on the ligand with the lowest energy LUMO. For example, in a ruthenium complex containing both 2,2'-bipyridine and 2,2'-bipyridine, 4-(4-bromophenyl)-, the first reduction would be localized on the 4-(4-bromophenyl)-2,2'-bipyridine ligand.
Metal-Centered Redox Couples (e.g., Ru(II)/Ru(III) oxidation)
The metal center in complexes of 2,2'-bipyridine, 4-(4-bromophenyl)- can undergo oxidation or reduction, depending on the metal and its accessible oxidation states. A well-studied example is the Ru(II)/Ru(III) redox couple in ruthenium complexes. nih.govnih.gov This process involves the removal of an electron from a d-orbital of the ruthenium center.
The potential of the Ru(II)/Ru(III) couple is a sensitive probe of the electronic environment provided by the ligands. The 4-(4-bromophenyl) group on the bipyridine ligand influences the electron density at the ruthenium center through the σ- and π-bonding interactions. The weakly electron-withdrawing nature of this substituent is expected to decrease the electron density on the ruthenium ion, making it slightly more difficult to oxidize. This would result in a more positive oxidation potential for the Ru(II)/Ru(III) couple compared to a complex with unsubstituted bipyridine.
Studies on various ruthenium polypyridine complexes have established a clear relationship between the electronic nature of the substituents and the Ru(II)/Ru(III) redox potential. nih.govrsc.org This tunability is a key feature in the design of ruthenium complexes for specific applications, such as catalysts and photosensitizers.
| Complex Type | Redox Couple | Potential (V vs. reference) | Reference |
| Ruthenium(II) polypyridine | Ru(II)/Ru(III) | Varies with substituent | nih.govrsc.org |
| Silicon(IV) polypyridine | Multiple reversible reductions | Less negative than other bipyridine complexes | nih.gov |
| Iron(II) bipyridine | Fe(II)/Fe(III) | Varies with ligand | nih.gov |
Electrochromic Responses of Complexes
Electrochromism is the phenomenon where a material changes its color in response to an applied electrical potential. Metal complexes of 2,2'-bipyridine, 4-(4-bromophenyl)- can exhibit electrochromic properties due to the changes in their electronic structure upon oxidation or reduction.
The color of these complexes in their resting state is often due to metal-to-ligand charge transfer (MLCT) transitions. When the complex is electrochemically oxidized or reduced, the nature of these transitions can change, leading to a change in color. For example, oxidation of a Ru(II) complex to Ru(III) often results in the bleaching of the visible MLCT absorption band. rsc.org Conversely, reduction of the bipyridine ligand can lead to the appearance of new absorption bands in the visible or near-infrared region, characteristic of the ligand radical anion.
An iron(II) complex with a substituted bipyridine ligand, 4-(4-bromophenyl)-[2,2′-bipyridine]-6-carboxylic acid, has been shown to exhibit electrochromic properties with a reversible color change from blue to pale yellow. researchgate.net This demonstrates the potential of complexes containing the 4-(4-bromophenyl)-2,2'-bipyridine moiety in electrochromic devices. The specific color changes and the stability of the different colored states are crucial parameters for practical applications.
| Complex | Color Change | Electrochemical Process | Reference |
| Fe(II) complex of 4-(4-bromophenyl)-[2,2′-bipyridine]-6-carboxylic acid | Blue to Pale Yellow | Reversible redox reaction | researchgate.net |
| Silicon(IV) tris(2,2'-bipyridyl) | Tunable Green Color Saturation | Sequential reduction from 4+ to 1+ | nih.gov |
Applications of 2,2'-Bipyridine, 4-(4-bromophenyl)- in Advanced Materials Science
The chemical compound 2,2'-Bipyridine, 4-(4-bromophenyl)- has emerged as a pivotal building block in the synthesis of functional materials for advanced applications. Its unique molecular architecture, which combines the electron-deficient, chelating 2,2'-bipyridine core with a synthetically versatile 4-bromophenyl substituent, allows for the systematic tuning of electronic properties and provides a reactive site for constructing more complex molecular and polymeric structures. This strategic design has led to its integration into a variety of high-performance materials, driving progress in optoelectronic and semiconductor technologies.
Theoretical and Computational Studies on 2,2 Bipyridine, 4 4 Bromophenyl and Its Complexes
Electronic Structure Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure of bipyridine-based ligands and their metal complexes. scispace.cominorgchemres.org For molecules related to 2,2'-Bipyridine (B1663995), 4-(4-bromophenyl)-, calculations are typically performed using hybrid functionals like Becke's three-parameter hybrid exchange functional with the Lee–Yang–Parr correlation functional (B3LYP). scispace.com These calculations are often paired with basis sets such as 6-311+G(d,p) or LANL2DZ for metal centers like ruthenium, to accurately model the molecule's geometry and electronic properties. scispace.comnih.gov
DFT calculations are crucial for optimizing the ground-state geometry of the molecule, revealing key structural parameters like bond lengths, dihedral angles between the pyridine (B92270) rings, and the orientation of the 4-bromophenyl substituent. For the broader class of bipyridine ligands, DFT studies show that the electronic properties and stability of their metal complexes can be significantly influenced by substituents. rsc.orgnih.gov The introduction of the 4-bromophenyl group is expected to modulate the electron density distribution across the bipyridine framework, which can be quantified through DFT.
Molecular Orbital Analysis
Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's reactivity and electronic transitions. princeton.edu For 2,2'-bipyridine and its derivatives, the HOMO is typically a σ-type orbital with significant contributions from the nitrogen lone pairs, while the LUMO is a π*-antibonding orbital distributed across the bipyridine rings. researchgate.net
The presence of the 4-bromophenyl substituent on the 2,2'-bipyridine core influences the energies and distributions of these frontier orbitals. The electron-withdrawing nature of the bromine atom and the extended π-system of the phenyl ring can stabilize the LUMO, effectively reducing the HOMO-LUMO energy gap. rsc.org This gap is a critical parameter, as it correlates with the molecule's electronic absorption and emission properties. In metal complexes, the HOMO often involves significant metal d-orbital character, while the LUMO remains localized on the π* system of the bipyridine ligand. rsc.org
Table 1: Conceptual Frontier Orbital Properties for 2,2'-Bipyridine, 4-(4-bromophenyl)-
| Orbital | Predominant Character | Primary Atomic Contributions | Expected Influence of 4-bromophenyl group |
| HOMO | σ-orbital / π-orbital | Nitrogen lone pairs, π-system of bipyridine rings | Minor energy shifts |
| LUMO | π-antibonding | Bipyridine and phenyl ring systems | Stabilization (lowering of energy) |
| HOMO-1 | π-orbital | Phenyl and bipyridine rings | Potential mixing with bipyridine orbitals |
| LUMO+1 | π-antibonding | Bipyridine and phenyl ring systems | Energy level influenced by conjugation |
Prediction of Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the transition energies and oscillator strengths between the ground state and various excited states, TD-DFT can help assign the bands observed in experimental spectra. For bipyridine complexes, these transitions often correspond to metal-to-ligand charge transfer (MLCT) or intra-ligand (π-π*) transitions. rsc.org
In the case of 2,2'-Bipyridine, 4-(4-bromophenyl)-, and its potential metal complexes, TD-DFT calculations can predict how the 4-bromophenyl substituent affects the absorption wavelengths. The extended conjugation and electronic nature of the substituent are expected to cause shifts in the π-π* and MLCT absorption bands compared to unsubstituted bipyridine complexes. rsc.org Calculations on similar substituted bipyridine systems have successfully correlated theoretical predictions with experimental observations, validating the utility of this approach. scispace.com
Investigation of Intramolecular Charge Transfer Mechanisms
The substitution pattern on a bipyridine ligand can create pathways for intramolecular charge transfer (ICT) upon photoexcitation. For 2,2'-Bipyridine, 4-(4-bromophenyl)-, the bromophenyl group can act as either an electron donor or acceptor relative to the bipyridine unit, depending on the electronic state. Computational analysis can elucidate the nature of these ICT states.
Analysis of the molecular orbitals involved in an electronic transition can reveal its charge-transfer character. For instance, if a transition involves moving an electron from a HOMO localized on the bromophenyl ring to a LUMO localized on the bipyridine core, it would be classified as an ICT transition. The extent of this charge separation in the excited state can be quantified computationally. rsc.org In metal complexes, the charge transfer is often from the metal center and the phenyl-bipyridine ligand to a vacant π* orbital on the bipyridine part, a state described as a mixed metal-ligand-to-ligand charge transfer (MLL'CT). rsc.org
Computational Modeling of Coordination Geometries and Stability
Computational modeling is highly effective for predicting the three-dimensional structures of metal complexes containing 2,2'-Bipyridine, 4-(4-bromophenyl)-. Using DFT, the geometry of a complex can be optimized to find its most stable conformation. This provides precise data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. nih.gov
Table 2: Selected Experimental Coordination Geometry Data for a [Cu(6-(4-bromophenyl)-2,2'-bipyridine)(PPh₃)₂]⁺ Complex. nih.gov
| Parameter | Bond/Angle | Value |
| Bond Length | Cu1—N1 | 2.095 (7) Å |
| Bond Length | Cu1—N2 (substituted ring) | 2.178 (6) Å |
| Bond Length | Cu1—P1 | 2.276 (2) Å |
| Bond Length | Cu1—P2 | 2.265 (2) Å |
| Angle | N1—Cu1—N2 | 78.7 (3) ° |
| Angle | P2—Cu1—P1 | 128.29 (9) ° |
| Dihedral Angle | Pyridine-Pyridine | 15.3 (5) ° |
Understanding Excited State Dynamics and Structural Relaxation
Upon absorbing light, a molecule enters an excited state and undergoes a series of dynamic processes, including energy relaxation and structural changes, on extremely short timescales. Computational methods can model these dynamics to understand how the molecule dissipates the absorbed energy. For ruthenium complexes with bipyridine ligands, simulations have shown that following excitation, the system can undergo ultrafast intersystem crossing from a singlet excited state to a triplet state in less than 100 femtoseconds. nih.gov
These excited-state dynamics often involve significant structural relaxation. Computational methods can locate the minimum energy geometries of these excited states, which can be quite different from the ground-state structure. rsc.org For instance, in some platinum platinacycles, a distorted triplet state can become thermally accessible, leading to a loss of photoluminescence in solution at room temperature. rsc.org Understanding these pathways is crucial for designing molecules with specific photophysical properties, such as those used in photodynamic therapy or light-emitting devices. biophysics-reports.orgrsc.org
Q & A
Basic: What are the established synthetic routes for 4-(4-bromophenyl)-2,2'-bipyridine, and how do their yields compare?
The compound is synthesized via Suzuki-Miyaura cross-coupling and Kröhnke pyridine synthesis . Key steps include:
- Suzuki route : Reacting 4-bromo-2,2'-bipyridine with aryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) .
- Kröhnke route : Cyclizing intermediates like 4-bromo-2′-azachalcone to form the terpyridine scaffold, followed by functionalization .
- Yield comparison : The Suzuki method typically achieves higher yields (~48–73%) compared to the multistep Kröhnke approach (~30–61%) due to fewer side reactions .
Optimization tip : Use column chromatography (e.g., silica gel with heptane/EtOAc) for purification .
Basic: What spectroscopic methods are critical for characterizing 4-(4-bromophenyl)-2,2'-bipyridine?
- ¹H/¹³C NMR : Confirm substitution patterns. For example, aromatic protons in 4-(4-bromophenyl)-2,2'-bipyridine appear as doublets at δ 8.57 ppm (J = 5.6 Hz) .
- Mass spectrometry (ESI-MS) : Validate molecular weight (C₂₁H₁₄BrN₃, MW = 388.26) with peaks at m/z 388.1 (M+H⁺) .
- FTIR : Detect C-Br stretching vibrations near 600–700 cm⁻¹ .
- Elemental analysis : Ensure purity (>95%) via C/H/N/Br ratios .
Advanced: How does the 4-bromophenyl substituent influence electronic properties and metal-binding behavior?
The electron-withdrawing bromine modifies the ligand’s electronic structure:
- Reduced electron density at the bipyridine N atoms, lowering π-backbonding capacity with metals like Ru or Re .
- Enhanced stability in metal complexes (e.g., Re(bipyridine) for CO₂ reduction) due to steric and electronic effects .
- Redox tuning : Cyclic voltammetry shows a 100–200 mV anodic shift in metal-centered redox potentials compared to unsubstituted bipyridine .
Advanced: What catalytic or biomedical applications are reported for this compound?
- CO₂ reduction : Re(I) complexes grafted on SiO₂ via 4-(4-bromophenyl)-2,2'-bipyridine show 85% Faradaic efficiency for CO production .
- Anticancer agents : Derivatives inhibit choline kinase (ChoKα1) and induce apoptosis in leukemia cells at submicromolar concentrations .
- Photocatalysis : Zn(II) or Cu(I) complexes exhibit visible-light-driven activity in organic transformations .
Advanced: How can researchers optimize synthetic reproducibility for multistep routes?
- Critical steps :
- Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in cross-coupling due to better stability .
- Yield monitoring : Track reaction progress using TLC (Rf = 0.3 in heptane/EtOAc 9:1) .
Basic: What are the key identifiers and physicochemical properties of this compound?
- CAS No. : 89972-76-9 .
- Molecular formula : C₂₁H₁₄BrN₃ .
- Melting point : >250°C (decomposes without melting) .
- Solubility : Soluble in DCM, DMF, and THF; insoluble in water .
Advanced: How can computational modeling predict structure-property relationships?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .
- Solid-state NMR : Deuterium spectra (²H NMR) reveal rotational dynamics of the bromophenyl group at varying temperatures .
- Docking studies : Guide design of ChoKα1 inhibitors by simulating ligand-protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
